molecular formula C13H12BF3N2O2 B15219522 (2-(3-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)boronic acid

(2-(3-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)boronic acid

Cat. No.: B15219522
M. Wt: 296.05 g/mol
InChI Key: XPGKIFAQNLBLBV-UHFFFAOYSA-N
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Description

(2-(3-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)boronic acid is a complex organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolo[1,2-b]pyrazole moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(3-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)boronic acid typically involves multiple steps. One common method starts with the preparation of the pyrrolo[1,2-b]pyrazole core, which can be synthesized through a cyclization reaction involving hydrazine and an appropriate diketone. The trifluoromethylphenyl group is then introduced via a Suzuki-Miyaura coupling reaction, which employs a palladium catalyst and boronic acid derivatives .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain the stringent conditions required for the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-(3-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the boronic acid moiety.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2-(3-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)boronic acid is used as a precursor in the synthesis of more complex molecules. Its boronic acid group makes it particularly useful in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds .

Biology and Medicine

It is being investigated for its potential as an antimicrobial agent, given the known activity of pyrazole derivatives against drug-resistant bacteria .

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which (2-(3-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)boronic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its boronic acid group. This interaction can inhibit or modify the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2-(3-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)boronic acid lies in its combination of a trifluoromethylphenyl group with a pyrrolo[1,2-b]pyrazole core, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H12BF3N2O2

Molecular Weight

296.05 g/mol

IUPAC Name

[2-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]boronic acid

InChI

InChI=1S/C13H12BF3N2O2/c15-13(16,17)9-4-1-3-8(7-9)12-11(14(20)21)10-5-2-6-19(10)18-12/h1,3-4,7,20-21H,2,5-6H2

InChI Key

XPGKIFAQNLBLBV-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2CCCN2N=C1C3=CC(=CC=C3)C(F)(F)F)(O)O

Origin of Product

United States

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